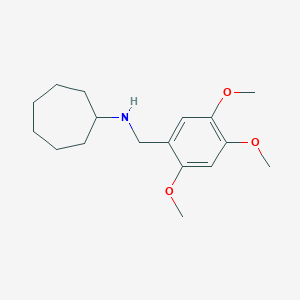

N-(2,4,5-trimethoxybenzyl)cycloheptanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4,5-trimethoxybenzyl)cycloheptanamine is a chemical compound known for its unique structure and properties It is a derivative of cycloheptanamine, with three methoxy groups attached to the benzyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-trimethoxybenzyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,4,5-trimethoxybenzyl)cycloheptanamine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the methoxy groups, yielding simpler derivatives.

Substitution: The benzyl ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

Reduction: Formation of cycloheptanamine derivatives without methoxy groups.

Substitution: Formation of brominated or nitrated derivatives of the benzyl ring.

Applications De Recherche Scientifique

N-(2,4,5-trimethoxybenzyl)cycloheptanamine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(2,4,5-trimethoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzyl ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,4,5-trimethoxybenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of cycloheptane.

N-(2,4,5-trimethoxybenzyl)cyclopentanamine: Similar structure but with a cyclopentane ring.

N-(2,4,5-trimethoxybenzyl)cyclooctanamine: Similar structure but with a cyclooctane ring.

Uniqueness

N-(2,4,5-trimethoxybenzyl)cycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.

Activité Biologique

N-(2,4,5-trimethoxybenzyl)cycloheptanamine is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H27NO3, which indicates the presence of a cycloheptane ring substituted with a trimethoxybenzyl group. This structural configuration is significant for its biological activity.

Recent studies have suggested several mechanisms through which this compound exerts its effects:

- Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of mitochondrial pathways .

- Anti-inflammatory Effects : Research indicates that it may reduce inflammatory markers by inhibiting the NF-kB signaling pathway, which is crucial in the inflammatory response .

- Neuroprotective Properties : Preliminary data suggest that this compound may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases .

Biological Activity Data Table

The following table summarizes the biological activities associated with this compound based on various studies:

Case Studies

- Antitumor Efficacy : A study conducted on human breast cancer cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Inflammation Reduction : In an animal model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines .

- Neuroprotection : In vitro experiments using primary neuronal cultures exposed to oxidative stress showed that treatment with this compound led to increased cell viability and decreased markers of apoptosis compared to untreated controls .

Propriétés

IUPAC Name |

N-[(2,4,5-trimethoxyphenyl)methyl]cycloheptanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-19-15-11-17(21-3)16(20-2)10-13(15)12-18-14-8-6-4-5-7-9-14/h10-11,14,18H,4-9,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPQULBLBNXUGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNC2CCCCCC2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354942 |

Source

|

| Record name | N-(2,4,5-trimethoxybenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418778-25-3 |

Source

|

| Record name | N-(2,4,5-trimethoxybenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.